

3-Carboxy-5-nitrophenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

<i>Compound of Interest</i>	
Compound Name:	3-Carboxy-5-nitrophenylboronic acid
Cat. No.:	B021328

[Get Quote](#)

An In-Depth Technical Guide to **3-Carboxy-5-nitrophenylboronic Acid** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **3-Carboxy-5-nitrophenylboronic acid**, a pivotal reagent in modern medicinal chemistry and materials science. We will delve into its fundamental properties, core applications, and field-proven experimental protocols, offering researchers, scientists, and drug development professionals the insights necessary to leverage this versatile compound effectively.

Core Compound Profile and Physicochemical Properties

3-Carboxy-5-nitrophenylboronic acid (CAS No: 101084-81-5) is a trifunctional organic compound featuring a phenyl ring substituted with a boronic acid group, a carboxylic acid group, and a nitro group.^{[1][2]} This unique arrangement of functional groups imparts a high degree of versatility, making it an invaluable building block for complex molecular architectures.^{[1][3]} The electron-withdrawing nature of the nitro and carboxylic acid groups influences the reactivity of the boronic acid moiety, a key consideration in reaction design.

The compound typically appears as a white to light yellow crystalline powder and should be stored refrigerated in a dry, well-ventilated environment to ensure its stability.[1][4]

Table 1: Key Physicochemical and Identification Data

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ BNO ₆	[1][5][6]
Molecular Weight	210.94 g/mol	[1][5][6]
CAS Number	101084-81-5	[1][5]
Appearance	White to slightly yellow crystalline powder	[1][2]
Melting Point	229-285 °C (decomposes)	[1]
Synonyms	3-Borono-5-nitrobenzoic acid, 3-(Dihydroxyboryl)-5-nitrobenzoic acid	[5][7][8]
InChI Key	WNIFCLWDGNHGMX-UHFFFAOYSA-N	[7]
SMILES	OB(O)c1cc(cc(c1)--INVALID-LINK--=O)C(O)=O	[7]

Strategic Applications in Drug Discovery and Materials Science

The utility of **3-Carboxy-5-nitrophenylboronic acid** stems from its multiple reactive sites, which allow for sequential and orthogonal chemical modifications. This has led to its widespread adoption in several high-impact research areas.

Cornerstone of Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2][3] This reaction is a cornerstone of

modern synthetic chemistry, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.^[7] The ability to precisely link molecular fragments makes this reagent essential for building the carbon skeletons of novel drug candidates.^[3]

Enabling Targeted Therapies and Bioconjugation

In drug development, the compound serves as a critical intermediate for synthesizing molecules designed to interact selectively with biological targets like enzymes or receptors.^[3] This specificity is crucial for developing targeted therapies with enhanced efficacy and minimized off-target side effects.^[3]

Furthermore, the carboxylic acid moiety provides a convenient handle for bioconjugation.^{[1][3]} It can be activated to form amide bonds with amine groups on biomolecules such as proteins, antibodies, or peptides. This process is fundamental to creating antibody-drug conjugates (ADCs) and other sophisticated drug delivery systems.^[3]

Innovations in Sensor Technology and Materials Science

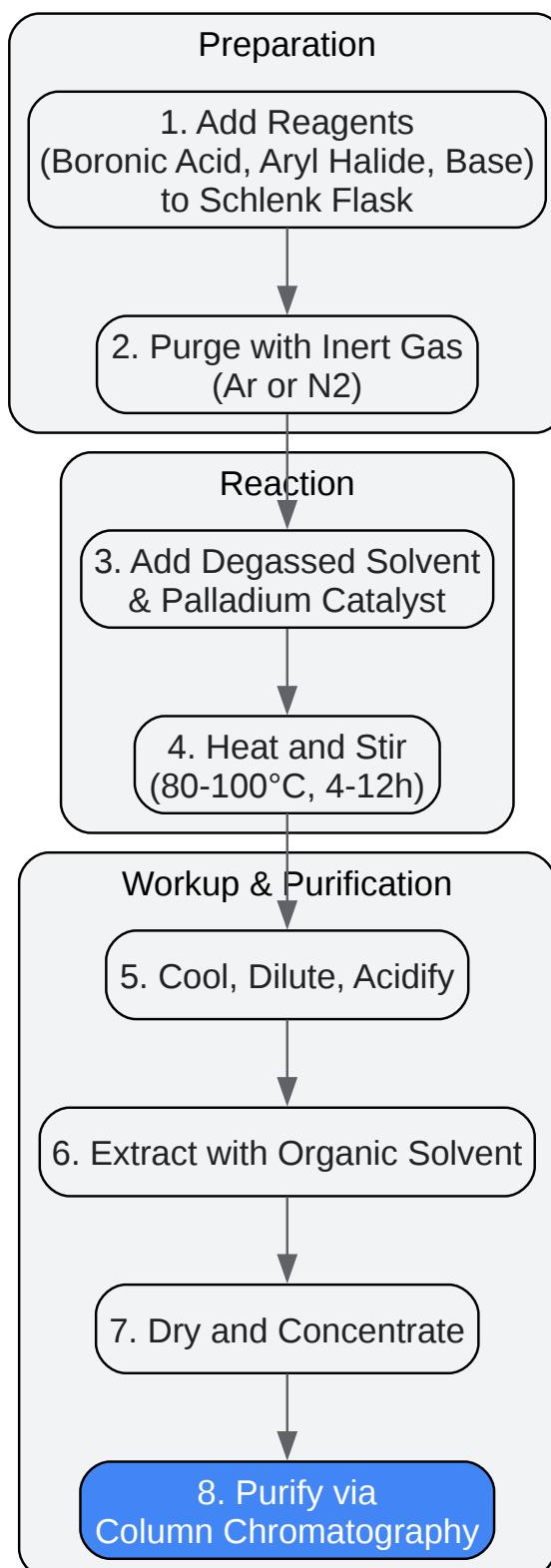
The ability of boronic acids to form reversible covalent bonds with diols is exploited in the development of chemical sensors, particularly for detecting saccharides and other biologically important diol-containing molecules.^{[1][2]} In materials science, **3-Carboxy-5-nitrophenylboronic acid** is used to prepare functionalized polymers and nanomaterials, contributing to the creation of advanced materials with tailored properties.^{[1][2]}

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for using **3-Carboxy-5-nitrophenylboronic acid** in a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a biaryl derivative by coupling **3-Carboxy-5-nitrophenylboronic acid** with an aryl halide (e.g., 4-bromoanisole).

Causality of Component Selection:


- Catalyst: A palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ or a combination of $\text{Pd}(\text{OAc})_2$ and a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and scope.
- Base: A base (e.g., K_2CO_3 , Cs_2CO_3) is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.
- Solvent: A solvent system capable of dissolving both the organic and inorganic reagents is necessary. A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is commonly used to ensure all components are available for reaction.

Step-by-Step Methodology

- Reaction Setup: To an oven-dried Schlenk flask, add **3-Carboxy-5-nitrophenylboronic acid** (1.0 eq.), the desired aryl halide (1.1 eq.), and the chosen base (e.g., K_2CO_3 , 2.5 eq.).
- Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
- Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., Dioxane/ H_2O , 4:1 v/v). Follow this by adding the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 eq.).
- Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously for the required duration (monitored by TLC or LC-MS, usually 4-12 hours).
- Workup and Purification:
 - Cool the reaction mixture to room temperature and dilute with water.
 - Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid, facilitating its extraction.
 - Extract the product into an organic solvent such as ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to yield the final biaryl compound.

Visual Workflow of the Protocol

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As a laboratory chemical, **3-Carboxy-5-nitrophenylboronic acid** requires careful handling to minimize risk.

- Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][7][9]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9][10] When handling the powder, work in a well-ventilated area or a fume hood to avoid dust inhalation.[4][9]
- Handling Procedures: Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale the substance.[4] Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible.[4]
- Storage: Keep the container tightly closed and store in a refrigerated, dry, and well-ventilated place.[4]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[4][9]

Conclusion

3-Carboxy-5-nitrophenylboronic acid is a powerful and versatile reagent whose strategic importance in pharmaceutical and materials science cannot be overstated. Its trifunctional nature provides a robust platform for constructing complex molecules through reliable and well-understood methodologies like the Suzuki-Miyaura coupling. For researchers in drug discovery, its utility as a scaffold for targeted therapies and bioconjugation makes it an indispensable tool. By understanding its properties and adhering to safe handling protocols, scientists can fully unlock the potential of this key chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.ie [fishersci.ie]
- 5. scbt.com [scbt.com]
- 6. 3-Carboxy-5-nitrophenylboronic acid | VSNCHEM [vsnchem.com]
- 7. 3-羧基-5-硝基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Carboxy-5-nitrophenylboronic acid | 101084-81-5 | FC37899 [biosynth.com]
- 9. capotchem.com [capotchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [3-Carboxy-5-nitrophenylboronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b021328#3-carboxy-5-nitrophenylboronic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b021328#3-carboxy-5-nitrophenylboronic-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com